

Introduction: Unveiling the Potential of a Versatile Naphthol Derivative

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Compound of Interest

Compound Name: 7-(Benzyloxy)-2-naphthol

Cat. No.: B054344

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7-(Benzyloxy)-2-naphthol is a polycyclic aromatic compound featuring a naphthalene scaffold, a structure of significant interest in medicinal chemistry and materials science.^[1] The molecule is characterized by a hydroxyl group at the 2-position and a benzyloxy substituent at the 7-position. This unique arrangement of functional groups—a nucleophilic phenol and a bulky, lipophilic benzyl ether—imparts a distinct set of physicochemical properties that make it a valuable intermediate in organic synthesis.^{[2][3]} Its structural motifs are found in various biologically active molecules, suggesting its potential as a precursor for novel therapeutic agents and functional materials.^{[4][5][6]} This guide provides a comprehensive analysis of its core physicochemical properties, outlines protocols for its characterization, and discusses the implications of these properties for researchers in drug discovery and chemical synthesis.

Core Physicochemical Data

The fundamental properties of **7-(Benzyloxy)-2-naphthol** are summarized below. These values are critical for its handling, reaction design, and purification.

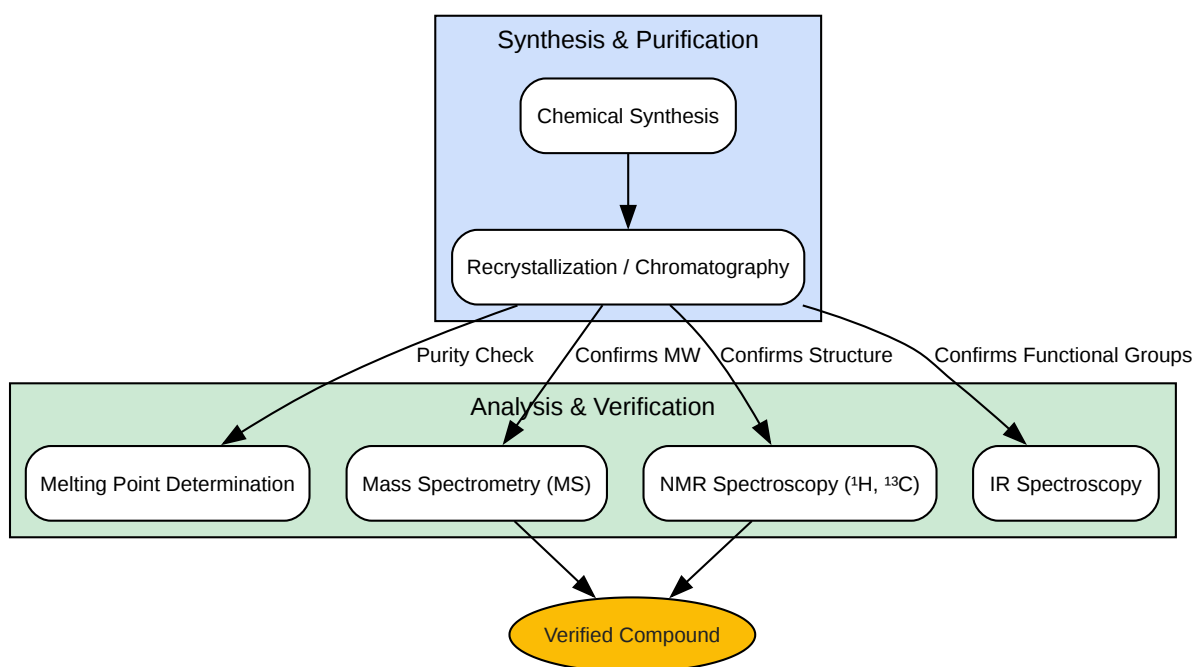
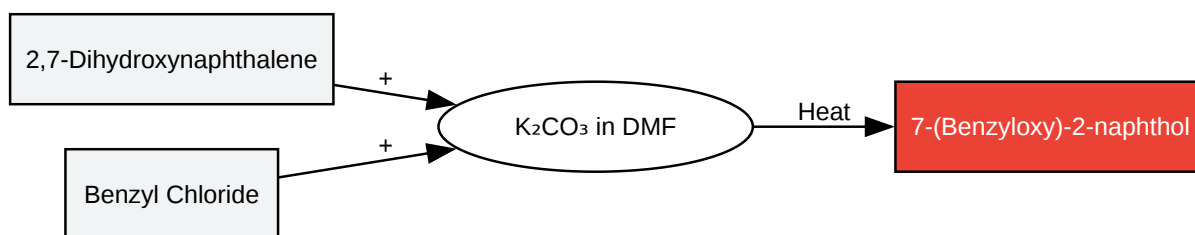
Property	Value	Source(s)
Chemical Name	7-(Benzyloxy)-2-naphthol	[7][8][9][10][11]
Synonyms	7-(Benzyloxy)naphthalen-2-ol, 7-Phenylmethoxynaphthalen-2-ol	[7][9]
CAS Number	118495-07-1	[8][10][11]
Molecular Formula	C ₁₇ H ₁₄ O ₂	[7][8][10]
Molecular Weight	250.29 g/mol	[10][11]
Exact Mass	250.09938 g/mol	[7]
Appearance	Crystalline Solid	Inferred from related compounds
Melting Point	Data not available in search results; requires experimental determination.	
Boiling Point	Data not available in search results; likely high due to molecular weight.	
Solubility	Expected to be soluble in common organic solvents (e.g., CHCl ₃ , ethers, alcohols) and poorly soluble in water.	Inferred from structure

Structural and Spectroscopic Profile: The Molecular Fingerprint

The identity and purity of **7-(Benzyloxy)-2-naphthol** are unequivocally established through a combination of spectroscopic techniques. The interplay between the naphthalene core, the phenolic hydroxyl group, and the benzyloxy substituent creates a unique spectral signature.

Causality Behind the Spectrum:

- **^1H NMR Spectroscopy:** The proton NMR spectrum provides a map of the hydrogen atoms in the molecule. The aromatic region (typically 6.8-8.0 ppm) will be complex, showing distinct signals for the protons on both the naphthalene and benzyl rings. Key diagnostic signals include a singlet for the benzylic methylene protons ($-\text{CH}_2-$) around 5.0-5.2 ppm and a singlet for the phenolic hydroxyl proton ($-\text{OH}$), whose chemical shift is concentration-dependent.
- **Infrared (IR) Spectroscopy:** IR spectroscopy identifies the functional groups present. A broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ is a definitive indicator of the O-H stretching vibration of the hydroxyl group.^[12] Sharp peaks in the $1500\text{-}1600\text{ cm}^{-1}$ range correspond to C=C stretching within the aromatic rings, while C-O stretching vibrations for the ether and phenol functionalities will appear in the $1000\text{-}1300\text{ cm}^{-1}$ region.^[13]
- **Mass Spectrometry (MS):** This technique confirms the molecular weight of the compound. The mass spectrum of **7-(Benzyloxy)-2-naphthol** will show a prominent molecular ion peak (M^+) at an m/z value corresponding to its molecular weight (approximately 250.1).^[7]



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References

- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 7-(BENZYLOXY)-2-NAPHTHOL | VSNCHEM [vsncchem.com]
- 9. parchem.com [parchem.com]
- 10. 7-(BENZYLOXY)-2-NAPHTHOL | 118495-07-1 [chemicalbook.com]
- 11. sinfoobiotech.com [sinfoobiotech.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
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